molecular formula C12H16F6N4O5 B1435764 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate CAS No. 2109435-79-0

3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate

Cat. No.: B1435764
CAS No.: 2109435-79-0
M. Wt: 410.27 g/mol
InChI Key: YLYHHFINLFZZKK-UHFFFAOYSA-N
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Description

3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate is a compound with significant biochemical and pharmacological interest It is a derivative of histamine, featuring an imidazole ring, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate typically involves the reaction of β-alanine with histamine under controlled conditions. The process includes the following steps:

    Condensation Reaction: β-Alanine reacts with histamine to form 3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide.

    Salt Formation: The resulting amide is then treated with trifluoroacetic acid to form the ditrifluoroacetate salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large reactors are used to carry out the condensation reaction under controlled temperature and pressure.

    Purification: The product is purified using crystallization or chromatography techniques to ensure high purity.

    Quality Control: The final product undergoes rigorous quality control tests to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the amide group.

    Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Imidazole N-oxides.

    Reduction Products: Reduced amide derivatives.

    Substitution Products: Substituted imidazole compounds.

Scientific Research Applications

3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including neuroprotection and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets:

    Histamine Receptors: Acts as an antagonist or agonist at histamine receptors, influencing cellular signaling pathways.

    Enzyme Inhibition: Inhibits specific enzymes involved in metabolic processes, leading to altered biochemical pathways.

    Antioxidant Activity: Scavenges reactive oxygen species, providing protective effects against oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    β-Alanylhistamine dihydrochloride: Similar structure but different salt form.

    Histamine Derivatives: Compounds with modifications on the imidazole ring or side chain.

Uniqueness

3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate is unique due to its specific trifluoroacetate salt form, which can influence its solubility, stability, and biological activity compared to other histamine derivatives.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-amino-N-[2-(1H-imidazol-5-yl)ethyl]propanamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2C2HF3O2/c9-3-1-8(13)11-4-2-7-5-10-6-12-7;2*3-2(4,5)1(6)7/h5-6H,1-4,9H2,(H,10,12)(H,11,13);2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLYHHFINLFZZKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCNC(=O)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F6N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Amino-N-[2-(1H-imidazol-4-yl)ethyl]propanamide ditrifluoroacetate
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